3-isocyanooxolane
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Overview
Description
3-isocyanooxolane: is a chemical compound with the molecular formula C5H7NO . It is also known by its IUPAC name, 3-isocyanotetrahydrofuran . This compound features an isocyanide functional group attached to an oxolane ring, which is a five-membered ring containing one oxygen atom. The presence of the isocyanide group imparts unique reactivity to the molecule, making it of interest in various chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-isocyanooxolane typically involves the reaction of oxolane derivatives with isocyanide reagents. One common method is the reaction of 3-bromotetrahydrofuran with silver cyanide, which results in the formation of this compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 3-isocyanooxolane undergoes various chemical reactions, including:
Oxidation: The isocyanide group can be oxidized to form corresponding isocyanates.
Reduction: Reduction of the isocyanide group can yield primary amines.
Substitution: The isocyanide group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the isocyanide group under mild conditions.
Major Products:
Oxidation: Isocyanates
Reduction: Primary amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-isocyanooxolane involves its reactivity with various nucleophiles and electrophiles. The isocyanide group can act as both a nucleophile and an electrophile, allowing it to participate in diverse chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the interacting species .
Comparison with Similar Compounds
3-isocyanotetrahydrofuran: Similar in structure but with different substituents on the oxolane ring.
2-isocyanooxolane: An isomer with the isocyanide group attached to the second position of the oxolane ring.
4-isocyanooxolane: An isomer with the isocyanide group attached to the fourth position of the oxolane ring.
Uniqueness: 3-isocyanooxolane is unique due to the position of the isocyanide group on the oxolane ring, which influences its reactivity and the types of reactions it can undergo. This positional isomerism allows for the exploration of different chemical pathways and the synthesis of a variety of derivatives .
Properties
CAS No. |
2735704-68-2 |
---|---|
Molecular Formula |
C5H7NO |
Molecular Weight |
97.1 |
Purity |
95 |
Origin of Product |
United States |
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